4,5-dihydroxy-2,3-dihydro-1H-inden-1-one
Description
Research Significance and Contextualization of 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one in Chemical Biology and Organic Synthesis
The 1-indanone (B140024) scaffold is a privileged structure in medicinal chemistry and organic synthesis, recognized for its presence in a multitude of biologically active compounds. guidechem.com Derivatives of 1-indanone have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.org This broad bioactivity underscores the significance of the 1-indanone core in the design of novel therapeutic agents. guidechem.com
The introduction of hydroxyl groups onto the aromatic ring of the 1-indanone structure, as seen in this compound, is anticipated to significantly influence its chemical and biological properties. Hydroxyl groups can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets such as enzymes and receptors. While direct studies on this compound are scarce, research on other hydroxylated indanone derivatives provides valuable insights. For instance, certain dihydroxyindanone derivatives have been investigated as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, highlighting their potential in dermatology.
From the perspective of organic synthesis, dihydroxy-substituted 1-indanones serve as versatile intermediates. The hydroxyl groups can be further functionalized, allowing for the construction of more complex molecular architectures. A general method for the synthesis of dihydroxy substituted 1-indanones involves the use of protected chalcone (B49325) epoxides with tin(IV) chloride as a catalyst. nih.gov
Historical Trajectory and Seminal Discoveries in this compound Research
The timeline below outlines key milestones in the synthesis of the broader 1-indanone class, which provides a historical framework for understanding the chemical lineage of this compound.
| Year | Milestone in 1-Indanone Synthesis |
| 1920s | First publications on the synthesis of 1-indanones appear. beilstein-journals.org |
| 1939 | Price and Lewis describe the cyclization of hydrocinnamic acid to 1-indanone. |
Current Paradigms and Emerging Research Avenues concerning this compound
While dedicated research on this compound is limited, the current paradigms in the study of substituted indanones suggest promising future directions. The exploration of hydroxylated indanones in various therapeutic areas is an active field of research. For example, the development of 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one as a core structure for kinase inhibitors highlights the potential of dihydroxyindanones in targeting specific enzymes.
Emerging research is likely to focus on several key areas:
Novel Synthetic Methodologies: The development of efficient and stereoselective methods for the synthesis of polysubstituted indanones, including specific dihydroxy isomers like the 4,5-dihydroxy derivative, remains a significant goal in organic chemistry.
Biological Screening: A comprehensive evaluation of the biological activity of this compound against a panel of biological targets is a crucial next step. This could uncover novel pharmacological properties.
Computational Studies: Molecular modeling and docking studies can predict the potential interactions of this compound with various enzymes and receptors, guiding experimental investigations.
The table below summarizes the basic chemical information available for this compound.
| Property | Value |
| Molecular Formula | C₉H₈O₃ |
| Molar Mass | 164.16 g/mol |
| CAS Number | 28954-56-5 |
Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-3-2-6-5(7)1-4-8(11)9(6)12/h1,4,11-12H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZODOCRNFNMTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28954-56-5 | |
| Record name | 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for 4,5 Dihydroxy 2,3 Dihydro 1h Inden 1 One and Its Analogues
Total Synthesis Approaches to the 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one Scaffold
The construction of the this compound core can be achieved through various synthetic routes, often involving classical cyclization reactions and modern catalytic methods. Key strategies include the Nazarov cyclization and Friedel-Crafts reactions. For instance, a Nazarov-type cyclization of specific chalcones in the presence of a strong acid like trifluoroacetic acid can yield the indanone core. researchgate.net Intramolecular Friedel-Crafts acylation is another powerful tool, where a suitable precursor, such as a substituted phenylpropionic acid, undergoes cyclization to form the indanone ring system. nih.gov
A general approach to dihydroxy-substituted 1-indanones involves the use of protected chalcone (B49325) epoxides. These precursors, under the influence of a Lewis acid like tin(IV) chloride, can undergo rearrangement and cyclization to furnish the desired dihydroxyindanone structure in high yields. rsc.org
Stereoselective and Enantioselective Syntheses of this compound and its Isomers
Achieving stereocontrol in the synthesis of substituted indanones is crucial for accessing specific isomers with defined biological activities. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For instance, chiral secondary amines can catalyze cascade reactions to produce highly functionalized dihydropyridazines with excellent enantiopurity, a strategy that could be adapted for the asymmetric synthesis of indanone precursors. nih.gov Chiral phosphoric acid derivatives have also been successfully employed in asymmetric cascade reactions to construct complex molecular architectures containing spirooxindole and cyclopenta[b]indole (B15071945) frameworks with high diastereo- and enantioselectivity. nih.gov
Metal-catalyzed asymmetric synthesis offers another avenue for obtaining chiral indanones. For example, the catalytic C-C bond activation of 3-arylcyclopentanones using rhodium catalysts has been utilized in the asymmetric syntheses of various terpenoids, demonstrating a method to construct chiral tetralone and indanone cores. nih.gov Furthermore, asymmetric reduction of prochiral indanones using chiral ruthenium catalysts can provide access to enantioenriched indanols, which are valuable precursors for further synthetic transformations. whiterose.ac.uk
Chemo-enzymatic and Biocatalytic Syntheses of this compound Precursors and Derivatives
The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic synthesis, offers a green and efficient approach to complex molecules. Biocatalytic hydroxylation reactions are particularly relevant for the synthesis of dihydroxyindanones. For example, bacterial dioxygenase enzymes, such as naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO), have been shown to catalyze the regiospecific and stereoselective hydroxylation of 1-indanone (B140024) and 2-indanone (B58226) to their corresponding hydroxyindanones. nih.govnih.gov These enzymatic systems can introduce hydroxyl groups with high selectivity, which can be a challenging transformation to achieve through traditional chemical methods.
Furthermore, phenol (B47542) hydroxylase from Arthrobacter sp. has been utilized for the successive hydroxylation of benzene (B151609) and toluene to produce catechols, demonstrating the potential of enzymatic systems to generate the catechol moiety present in this compound from simple aromatic precursors. nih.gov The microbial synthesis of catechols from glucose, interfacing microbial and chemical catalysis, also presents a sustainable route to key precursors for dihydroxyindanone synthesis. researchgate.netnih.gov
The following table summarizes some biocatalytic hydroxylation reactions of indanone derivatives:
| Enzyme System | Substrate | Major Product(s) | Enantiomeric Excess (ee) |
| Naphthalene Dioxygenase (NDO) | 1-Indanone | (R)-3-Hydroxy-1-indanone | 62% |
| Toluene Dioxygenase (TDO) | 2-Indanone | (S)-2-Hydroxy-1-indanone | 76-90% |
Novel Catalytic and Green Chemistry Methods in this compound Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly methodologies. Green chemistry approaches for the synthesis of aromatic ketones, including dihydroxyindanones, focus on the use of benign solvents like water and air as the oxidant. For instance, a visible-light-induced aerobic C-H oxidation reaction using a cerium catalyst in water has been developed for the synthesis of aromatic ketones. chemistryviews.org
Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and improve yields. This technique has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds, and holds promise for the efficient synthesis of dihydroxyindanones. nih.govchemrxiv.orgmdpi.com The use of recyclable catalysts, such as graphite-supported lanthanum chloride, in microwave-assisted reactions further enhances the green credentials of the synthetic process. researchgate.net
Semi-synthetic and Biosynthetic Mimetic Approaches to this compound
Semi-synthetic approaches, starting from readily available natural products, can provide a streamlined route to complex molecules like this compound. Natural products containing an indanone core or related structures can serve as valuable starting materials for modification. While direct semi-synthetic routes to the target molecule are not extensively documented, the general strategy of modifying natural products is a cornerstone of drug discovery and development. nih.gov
Biosynthetic mimetic synthesis aims to replicate the efficiency and selectivity of natural biosynthetic pathways in the laboratory. The biosynthesis of bacterial polycyclic xanthone (B1684191) natural products, for example, involves enzymatic transformations that construct complex aromatic structures. rsc.org Understanding these pathways can inspire the design of synthetic routes that mimic these biological processes to achieve the synthesis of target molecules like dihydroxyindanones.
Chemical Reactivity and Derivatization of the this compound Core
The chemical reactivity of this compound is dictated by the presence of the catechol moiety, the ketone functional group, and the activated aromatic ring. These functional groups allow for a wide range of chemical transformations to generate a library of derivatives.
Functional Group Interconversions and Modifications on this compound
The hydroxyl and ketone groups of this compound are prime targets for functional group interconversions.
Reactions of the Hydroxyl Groups: The two phenolic hydroxyl groups of the catechol moiety can undergo various reactions, including etherification and esterification. Selective protection of one hydroxyl group over the other can be challenging but is crucial for regioselective derivatization. The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been achieved using various protecting groups, providing a model for the selective functionalization of 4,5-dihydroxy-1-indanone. nih.gov
Etherification: The hydroxyl groups can be converted to ethers using alkyl halides or other electrophiles under basic conditions.
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters. Fischer esterification, using a carboxylic acid and an acid catalyst, is another common method. organic-chemistry.orgmasterorganicchemistry.com
Reactions of the Ketone Group: The ketone at the 1-position can undergo a variety of transformations typical of carbonyl compounds.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Asymmetric reduction can lead to the formation of chiral indanols. whiterose.ac.uk
Oxidation: While the ketone itself is at a high oxidation state, the adjacent methylene (B1212753) group can be a site for oxidation under specific conditions.
Condensation Reactions: The ketone can react with various nucleophiles, such as amines and their derivatives, to form imines or other condensation products.
The following table summarizes potential derivatization reactions for this compound:
| Functional Group | Reaction Type | Reagents | Product Type |
| Hydroxyl Groups | Etherification | Alkyl Halide, Base | Ethers |
| Esterification | Acyl Chloride/Anhydride, Base | Esters | |
| Ketone Group | Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
| Condensation | Primary Amine | Imine |
Regioselective and Stereoselective Functionalization Strategies for this compound.
The presence of multiple reactive sites in this compound—two phenolic hydroxyl groups, a ketone, and alpha-protons—necessitates precise control for selective functionalization. Regioselective and stereoselective strategies are crucial for synthesizing specific derivatives with desired pharmacological profiles.
Regioselective O-Functionalization: The differential reactivity of the two hydroxyl groups can be exploited for regioselective alkylation or acylation. The 4-OH group, being less sterically hindered and potentially more acidic due to electronic effects, can, under carefully controlled conditions, be selectively functionalized over the 5-OH group. The choice of base, solvent, and electrophile plays a critical role in achieving high regioselectivity. For instance, the use of a bulky base might favor reaction at the more accessible 4-position.
Stereoselective Carbonyl Reductions: The ketone functionality at the 1-position can be stereoselectively reduced to the corresponding alcohol, creating a new chiral center. This can be achieved using various chiral reducing agents or catalysts. The choice of the stereoselective agent will determine whether the (R)- or (S)-alcohol is preferentially formed. The resulting diol can then be further functionalized.
Asymmetric Reactions at the α-Position: The methylene group at the 2-position, being alpha to the carbonyl, can be deprotonated to form an enolate. This enolate can then participate in various asymmetric reactions, such as aldol (B89426) additions or Michael reactions, to introduce new stereocenters at the C-2 position. The use of chiral auxiliaries or catalysts is essential to control the stereochemical outcome of these transformations.
While specific documented examples for the regioselective and stereoselective functionalization of this compound are not extensively reported in publicly available literature, the principles of synthetic organic chemistry allow for the rational design of such strategies based on the reactivity of the functional groups present. The following table outlines potential strategies and the expected outcomes.
| Functionalization Strategy | Target Site | Key Reagents/Conditions | Expected Outcome | Controlling Factors |
| Regioselective O-Alkylation | 4-OH vs. 5-OH | Bulky base (e.g., KHMDS), non-polar solvent, specific alkylating agent | Preferential alkylation at the 4-OH position | Steric hindrance, electronic effects, nature of base and solvent |
| Stereoselective Ketone Reduction | C1-Carbonyl | Chiral reducing agents (e.g., (R)- or (S)-CBS reagent), asymmetric hydrogenation catalysts | Enantiomerically enriched 1-hydroxyindan derivative | Choice of chiral catalyst or reagent |
| Asymmetric Aldol Reaction | C2-Methylene | Chiral auxiliary, chiral Lewis acid catalyst, pre-formed enolate | Introduction of a new stereocenter at C2 with controlled diastereoselectivity | Chiral catalyst/auxiliary, reaction temperature, nature of the aldehyde |
Multi-component Reactions and Combinatorial Approaches Involving this compound.
Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of complex molecules from simple starting materials in a single step. The structural features of this compound make it a potentially valuable building block for various MCRs, enabling the generation of diverse chemical libraries for biological screening.
Biginelli-type Reactions: The active methylene group at the 2-position, in conjunction with the carbonyl group, allows this indanone to potentially act as a β-ketoester equivalent in Biginelli or Biginelli-like reactions. Condensation with an aldehyde and a urea (B33335) or thiourea (B124793) derivative could lead to the formation of novel fused dihydropyrimidinone or thione structures. The dihydroxy-aromatic ring would provide an additional point of diversity and potential for further functionalization.
Passerini and Ugi Reactions: While the indanone itself does not directly participate as a primary component in Passerini or Ugi reactions, its derivatives could be employed. For instance, conversion of the ketone to an aldehyde or derivatization of the hydroxyl groups to carboxylic acids would create suitable substrates for these powerful MCRs, leading to the synthesis of α-acyloxy amides or peptidomimetic scaffolds.
Combinatorial Library Synthesis: The reactivity of the hydroxyl and ketone functionalities allows for the straightforward generation of combinatorial libraries. For example, a library of ethers or esters could be synthesized by reacting the diol with a diverse set of alkylating or acylating agents in a parallel synthesis format. Similarly, a library of Schiff bases or other C1-derivatives could be generated from the ketone.
The following table illustrates potential multi-component reactions where this compound or its close derivatives could be utilized.
| Multi-component Reaction | Role of Indanone Derivative | Other Components | Resulting Scaffold |
| Biginelli-like Reaction | Active methylene component | Aldehyde, Urea/Thiourea | Fused dihydropyrimidinone/thione |
| Passerini Reaction | Aldehyde derivative (from C1) | Isocyanide, Carboxylic acid | α-Acyloxy amide with indane core |
| Ugi Reaction | Aldehyde derivative (from C1) | Isocyanide, Carboxylic acid, Amine | Peptidomimetic with indane core |
The application of these synthetic strategies to this compound holds significant potential for the discovery of novel compounds with interesting biological activities. Further research is warranted to explore these synthetic avenues and to evaluate the pharmacological properties of the resulting derivatives.
Advanced Computational and Theoretical Investigations of 4,5 Dihydroxy 2,3 Dihydro 1h Inden 1 One
Quantum Mechanical and Molecular Dynamics Simulations of 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one
Quantum mechanical (QM) and molecular dynamics (MD) simulations are foundational techniques in computational chemistry. QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and energy of molecules with high accuracy. MD simulations, on the other hand, provide insights into the dynamic behavior of molecules over time, revealing conformational changes and interactions within their environment.
Conformational Analysis and Tautomerism of this compound
Conformational Analysis: The conformational landscape of this compound is largely defined by its rigid fused-ring system. Studies on analogous structures, such as 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, have shown that the dihydroindene moiety is nearly planar. nih.gov The five-membered ring typically adopts a slight envelope or twist conformation to relieve minor ring strain. nih.gov For this compound, the primary conformational flexibility arises from the orientation of the two hydroxyl (-OH) groups on the aromatic ring. These groups can rotate, and their preferred orientation is governed by steric hindrance and the potential for intramolecular hydrogen bonding, either between the two hydroxyl groups or with the adjacent ketone oxygen. Computational energy minimization would be employed to identify the most stable conformers.
Tautomerism: Keto-enol tautomerism is a critical consideration for this molecule due to the presence of both a ketone group and hydroxyl groups on an aromatic ring. This compound, which is a catechol derivative, exists predominantly in the dihydroxy (enol) form. However, it can theoretically exist in equilibrium with its keto tautomers. Quantum mechanical calculations are essential to determine the relative stabilities of these tautomeric forms. nih.gov Studies on similar polyhydroxy aromatic systems have shown that the enol form is generally more stable due to the preservation of aromaticity, but the keto form can be stabilized by factors like intramolecular hydrogen bonding or solvent effects. rsc.org The equilibrium can be influenced by the solvent environment, with polar solvents potentially shifting the balance. wuxiapptec.com
Table 1: Potential Tautomers of this compound This table is illustrative and based on general chemical principles, as specific computational data for this molecule is not available.
| Tautomer Name | Structure | Key Features | Predicted Relative Stability |
| This compound (Diol/Enol form) | ![]() | Aromatic benzene (B151609) ring; two hydroxyl groups. | Most stable due to aromaticity. |
| 5-hydroxy-4-oxo-3,4-dihydro-1H-inden-1(2H)-one (Keto form 1) | ![]() | Loss of aromaticity; formation of a quinone-like ring. | Less stable. |
| 4-hydroxy-5-oxo-3,5-dihydro-1H-inden-1(2H)-one (Keto form 2) | ![]() | Loss of aromaticity. | Less stable. |
Electronic Structure and Reactivity Descriptors of this compound
The electronic structure of a molecule dictates its reactivity. DFT calculations are commonly used to determine various electronic properties and reactivity descriptors. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. materialsciencejournal.org The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. materialsciencejournal.org For a molecule like this compound, the HOMO is expected to be localized on the electron-rich dihydroxy-substituted aromatic ring, while the LUMO may be distributed over the carbonyl group and the fused ring system.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. researchgate.net For this compound, negative potential would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, making them sites for hydrogen bonding and electrophilic interactions.
Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. researchgate.net
Table 2: Illustrative Quantum Chemical Reactivity Descriptors Calculated values are hypothetical, based on typical results for similar aromatic compounds from DFT studies.
| Descriptor | Formula | Typical Calculated Value (a.u.) | Interpretation |
| HOMO Energy | EHOMO | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | -0.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.5 eV | Indicates chemical reactivity and stability. materialsciencejournal.org |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 to 4.0 a.u. | Measure of electron-attracting power. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.7 to 2.8 a.u. | Measure of resistance to change in electron distribution. |
Molecular Docking and Ligand-Protein Interaction Studies for this compound Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. While specific docking studies on this compound are not widely published, research on its analogues provides valuable insights into how this structural class interacts with biological targets.
For instance, various indanone derivatives have been docked into the active sites of enzymes like acetylcholinesterase (AChE). nih.gov These studies reveal that the indanone core serves as a scaffold, and its substituents form key interactions with amino acid residues. The interactions typically involve:
Hydrogen Bonding: The hydroxyl and carbonyl groups of dihydroxy-indenone derivatives are prime candidates for forming hydrogen bonds with polar residues (e.g., Serine, Tyrosine, Arginine) in a protein's active site. nih.gov
π-π Stacking: The aromatic ring of the indenone core can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.
Hydrophobic Interactions: The nonpolar parts of the molecule, including the aliphatic five-membered ring, can form favorable hydrophobic interactions with nonpolar residues.
In a typical molecular docking study, a library of ligands, including analogues of this compound, would be docked against a specific protein target. The resulting binding poses are then scored based on their predicted binding free energy (ΔG), with lower values indicating stronger binding. nih.gov
Table 3: Representative Molecular Docking Results for Indanone Analogues Against a Hypothetical Kinase Target This table presents hypothetical data based on typical findings in molecular docking studies of similar inhibitors.
| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| (E)-2-benzylidene-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one | Kinase A | -8.5 | LYS-75, GLU-92 | Hydrogen Bond |
| PHE-165 | π-π Stacking | |||
| 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Kinase A | -7.2 | LEU-140, VAL-60 | Hydrophobic |
| (E)-2-((1-(4-bromophenyl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one | Enzyme B | -9.1 | ARG-120, TYR-355 | Hydrogen Bond, Halogen Bond |
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches in this compound Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data.
In QSAR studies involving indanone derivatives, a series of analogues with varying substituents would be synthesized and their biological activity (e.g., IC₅₀ value) measured. jocpr.comjocpr.com Then, a wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial charges. nih.gov
Steric: Molecular volume, surface area, principal moments of inertia. nih.gov
Hydrophobic: LogP (partition coefficient).
Topological: Connectivity indices that describe the branching and shape of the molecule.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is developed that correlates a combination of these descriptors with the observed biological activity. researchgate.net
A successful QSAR model can:
Predict the activity of new, unsynthesized compounds.
Provide insights into the structural features that are important for activity. For example, a QSAR model for acetylcholinesterase inhibitors based on indanone derivatives found that electronic properties like HOMO energy and dipole moment were significant for inhibitory potency. nih.gov
Guide the design of more potent analogues by suggesting modifications that would enhance the desired descriptor values.
The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of estimation. nih.gov A high q² value (typically > 0.5) is indicative of a robust and predictive model.
Table 4: Example of a Statistical Model from a QSAR Study on Indanone Derivatives This table illustrates typical parameters and their values for a predictive QSAR model.
| Parameter | Value | Description |
| N (Training Set) | 23 | Number of compounds used to build the model. jocpr.com |
| N (Test Set) | 9 | Number of compounds used to validate the model. jocpr.com |
| r² (Correlation Coefficient) | 0.974 | A measure of the goodness of fit of the model. nih.gov |
| q² (Cross-validated r²) | 0.784 | A measure of the predictive ability of the model. nih.gov |
| F-statistic | 150.8 | A measure of the statistical significance of the model. |
| Standard Error (SE) | 0.25 | The standard deviation of the residuals. |
| Contributing Descriptors | LUMO energy, Dipole Moment, Molecular Shape | Examples of descriptors found to be important in the model. nih.govjocpr.com |
Biological Activities and Mechanistic Elucidation of 4,5 Dihydroxy 2,3 Dihydro 1h Inden 1 One Pre Clinical Research Focus
In Vitro Cellular and Biochemical Studies of 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one (Pre-clinical Research Focus)
Detailed in vitro studies on this compound are not prominently featured in the available research. Information regarding its specific interactions with cellular components remains to be fully elucidated.
Investigation of Cellular Targets and Signaling Pathways Modulated by this compound
There is a lack of specific studies identifying the cellular targets and signaling pathways directly modulated by this compound.
Enzymatic Modulation and Receptor Interactions of this compound
Specific data on the enzymatic modulation and receptor interactions of this compound is not available.
Mechanistic Insights from Cell-Free Systems and Recombinant Proteins with this compound
There is no readily available research detailing the use of cell-free systems or recombinant proteins to investigate the mechanisms of action for this compound.
Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) of this compound Analogues
There is no available literature detailing the structure-activity relationships (SAR) or structure-mechanism relationships (SMR) specifically for analogues of this compound. SAR studies typically require the synthesis and biological evaluation of a series of related compounds to determine which chemical features are critical for activity. Such a study focused on this specific indenone core was not found.
Omics-based Approaches in Understanding the Biological Impact of this compound
No studies employing omics-based approaches such as proteomics, transcriptomics, metabolomics, or lipidomics to investigate the biological impact of this compound were identified. These methods provide a global view of molecular changes within a biological system upon exposure to a compound, and such data is not present in the available literature for this specific molecule.
Information on how this compound exposure affects protein expression (proteomics) or gene expression (transcriptomics) is not available in the provided search results.
There are no findings on how this compound may alter the profiles of metabolites (metabolomics) or lipids (lipidomics) within a biological system.
Biosynthesis, Natural Occurrence, and Ecological Roles of 4,5 Dihydroxy 2,3 Dihydro 1h Inden 1 One
Identification of Natural Sources and Producers of 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one
Currently, there are no documented natural sources for this compound. Extensive searches of chemical databases and scientific literature have not identified any plant, animal, fungal, or microbial species that produce this compound. While the broader class of indanones has been isolated from various natural origins, this specific dihydroxylated derivative has not been reported as a natural product.
Elucidation of Biosynthetic Pathways Leading to this compound
The biosynthetic pathway for this compound remains unelucidated, as the compound has not been identified from a natural source. The study of a compound's biosynthesis is predicated on its isolation from a biological system. Without a known producer organism, it is not possible to investigate the genetic and enzymatic machinery responsible for its formation.
Consistent with the lack of a known biosynthetic pathway, there is no information regarding the specific enzymes or the genetic regulation involved in the synthesis of this compound. Research into the enzymology of a metabolic pathway typically follows the identification of the genes encoding the relevant proteins in a producer organism.
Ecological and Inter-species Roles of this compound
The ecological and inter-species roles of this compound are currently unknown. The investigation of a compound's ecological function, such as its role in chemical defense, signaling, or symbiosis, requires its detection in a natural context and subsequent experimentation. As this compound has not been found in nature, no such studies have been conducted. While some indanone derivatives are known to possess biological activities, these cannot be extrapolated to this specific, unstudied molecule.
Advanced Analytical and Methodological Developments in 4,5 Dihydroxy 2,3 Dihydro 1h Inden 1 One Research
Chromatographic and Spectroscopic Techniques for Quantitative Analysis and Profiling of 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one in Research Samples
The quantitative analysis and profiling of this compound in research samples such as cell cultures, tissues, and physiological fluids rely heavily on the separation power of chromatography coupled with the detection specificity of spectroscopy.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds from complex matrices. researchgate.netfrontiersin.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with acid modifiers such as formic acid to improve peak shape and resolution. frontiersin.orgmdpi.com Detection is commonly achieved using a Diode Array Detector (DAD), which provides ultraviolet-visible (UV-Vis) spectral data across a range of wavelengths simultaneously. frontiersin.orgmdpi.com The phenolic rings and the conjugated ketone system in the indanone structure result in characteristic UV absorbance, typically with maxima between 200 and 400 nm, allowing for its detection and quantification. researchgate.netimrpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological samples. nih.govthermofisher.com After chromatographic separation, the compound is ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. thermofisher.com By using techniques like selected reaction monitoring (SRM), specific precursor-to-product ion transitions for this compound and its deuterated internal standard can be monitored, ensuring highly specific and accurate quantification while minimizing matrix effects. researchgate.netlcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the unambiguous structural elucidation of this compound and its metabolites. nih.gov Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. preprints.orgchemicalbook.com For indanone derivatives, 1H NMR spectra show characteristic signals for aromatic protons and the aliphatic protons of the five-membered ring. preprints.orgchemicalbook.com Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms, confirming the substitution pattern and stereochemistry. nih.gov
Below is a table summarizing typical parameters used in the analysis of indanone derivatives and related phenolic compounds.
| Technique | Parameter | Typical Value/Condition | Purpose |
| HPLC-DAD | Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) mdpi.com | Separation of analyte from matrix |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Methanol/Acetonitrile frontiersin.org | Elution of the compound | |
| Detection | Diode Array Detector (DAD) at ~220-280 nm mdpi.comimrpress.com | Detection and spectral confirmation | |
| Flow Rate | 0.5 - 1.0 mL/min mdpi.com | Control of retention time and separation | |
| LC-MS/MS | Ionization | Electrospray Ionization (ESI), positive or negative mode thermofisher.com | Generation of gas-phase ions |
| Detection Mode | Selected Reaction Monitoring (SRM) thermofisher.com | Highly selective and sensitive quantification | |
| Internal Standard | Stable isotope-labeled analogue (e.g., Deuterium (B1214612) labeled) nih.gov | Correction for matrix effects and variability | |
| NMR | Solvent | Deuterated solvents (e.g., CDCl3, DMSO-d6) nih.gov | Sample dissolution for analysis |
| Nuclei Observed | 1H, 13C nih.gov | Structural characterization | |
| Experiments | 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) nih.gov | Full structural elucidation and assignment |
Development of Biosensors and High-Throughput Screening Assays for this compound and its Metabolites
Modern research benefits from the development of rapid and sensitive detection methods like biosensors and the capacity of high-throughput screening (HTS) to test large numbers of samples or compounds.
Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. nih.gov For a phenolic compound like this compound, enzyme-based biosensors are particularly relevant. mdpi.comproquest.com These often utilize immobilized phenol (B47542) oxidases, such as tyrosinase or laccase, on an electrode surface. nih.govacs.org When the target analyte is introduced, the enzyme catalyzes its oxidation, which can be detected electrochemically by monitoring the reduction of the resulting quinone product or the consumption of oxygen. proquest.comacs.org Such biosensors offer the potential for rapid, real-time analysis of research samples with minimal preparation. proquest.com The development of these tools can facilitate the monitoring of the compound during bioremediation studies or in cell culture experiments. acs.org
High-Throughput Screening (HTS) assays are essential for discovering molecules that interact with specific biological targets. nih.gov In the context of this compound research, HTS could be used to identify enzymes that metabolize the compound or to screen for its potential biological activities, such as enzyme inhibition. researchgate.netnih.gov For example, a library of enzymes could be screened for their ability to modify the compound, with the reaction product detected by LC-MS/MS. nih.gov Conversely, HTS assays could be developed to screen for the inhibitory effects of this compound against a panel of target enzymes (e.g., kinases, proteases). researchgate.netnih.gov These assays are typically performed in microplate formats (e.g., 384-well) and often rely on fluorescence- or luminescence-based readouts for rapid data acquisition. nih.gov
The table below outlines potential assay formats applicable to research on this compound.
| Methodology | Assay Principle | Potential Application | Detection Method |
| Enzyme-Based Biosensor | Immobilized phenol oxidase (e.g., tyrosinase) catalyzes analyte oxidation. nih.gov | Real-time monitoring of the compound in environmental or biological samples. | Amperometry (electrochemical) |
| HTS for Metabolism | Incubation of the compound with a library of metabolic enzymes (e.g., CYPs). | Identification of enzymes responsible for metabolizing the compound. | LC-MS/MS |
| HTS for Enzyme Inhibition | The compound is screened against a panel of target enzymes with a fluorogenic substrate. nih.gov | Discovery of novel biological activities and molecular targets. | Fluorescence Intensity/Polarization |
| Cell-Based HTS | Reporter gene assays in engineered cells exposed to the compound. | Profiling cellular pathway modulation (e.g., antioxidant response). | Luminescence, Fluorescence |
Radiochemical and Isotopic Labeling Strategies in this compound Research
Radiochemical and isotopic labeling are powerful techniques used to trace the fate of molecules in biological systems and to facilitate their quantification.
Radiochemical Labeling involves incorporating a radioisotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or fluorine-18 (B77423) (¹⁸F), into the structure of this compound. chemicalsknowledgehub.com Carbon-14 and tritium are beta-emitters commonly used in absorption, distribution, metabolism, and excretion (ADME) studies. chemicalsknowledgehub.com By synthesizing the ¹⁴C-labeled compound and administering it in a research model, its distribution in various tissues and its excretion products (metabolites) can be tracked and quantified with high sensitivity using techniques like liquid scintillation counting and accelerator mass spectrometry. chemicalsknowledgehub.com Labeling with a positron-emitting isotope like fluorine-18 (¹⁸F) would produce a radiotracer for Positron Emission Tomography (PET) imaging. mdpi.comnih.gov This non-invasive imaging technique could visualize and quantify the distribution of the compound in real-time within a living organism, providing valuable pharmacokinetic and target engagement data. mdpi.comnih.gov
Isotopic Labeling with stable (non-radioactive) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a crucial tool, particularly in mass spectrometry and NMR-based studies. nih.govnih.gov Synthesizing a stable isotope-labeled version of this compound (e.g., with three or four deuterium atoms) creates a heavy standard that is chemically identical to the natural compound but distinguishable by its mass. researchgate.net This labeled analog is an ideal internal standard for LC-MS/MS quantification, as it co-elutes with the unlabeled analyte and effectively corrects for variations in sample preparation and instrument response. nih.gov Furthermore, stable isotope labeling is instrumental in metabolomics for tracing metabolic pathways; cells or organisms can be supplied with a ¹³C-labeled precursor, and the incorporation of ¹³C into the target compound and its downstream metabolites can be monitored by MS. nih.govcreative-proteomics.com
The following table lists common isotopes and their applications in molecular research.
| Labeling Type | Isotope | Half-life | Primary Application | Detection Method |
| Radiochemical | Carbon-14 (¹⁴C) | 5,730 years chemicalsknowledgehub.com | ADME studies, metabolic profiling chemicalsknowledgehub.com | Liquid Scintillation Counting |
| Tritium (³H) | 12.3 years chemicalsknowledgehub.com | ADME, receptor binding assays | Liquid Scintillation Counting | |
| Fluorine-18 (¹⁸F) | 109.7 minutes | Positron Emission Tomography (PET) imaging mdpi.com | PET Scanner | |
| Isotopic (Stable) | Deuterium (²H) | Stable | Internal standards for MS quantification researchgate.net | Mass Spectrometry |
| Carbon-13 (¹³C) | Stable | Metabolic flux analysis, NMR studies nih.govnih.gov | Mass Spectrometry, NMR | |
| Nitrogen-15 (¹⁵N) | Stable | Metabolic flux analysis nih.gov | Mass Spectrometry, NMR |
Future Directions and Unanswered Questions in 4,5 Dihydroxy 2,3 Dihydro 1h Inden 1 One Research
Identification of Novel Research Paradigms and Methodological Innovations.
The study of 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one would necessitate the application of modern research methodologies from its very inception. A foundational step would be the development and optimization of a robust synthetic route, as readily available commercial sources are limited. Innovations in synthetic organic chemistry, such as flow chemistry or novel catalytic systems, could be employed to ensure efficient and scalable production. beilstein-journals.org
Once synthesized, a critical research paradigm would involve high-throughput screening (HTS) against a wide array of biological targets. This unbiased approach could rapidly identify potential areas of biological activity. Furthermore, advanced analytical techniques will be paramount. Two-dimensional nuclear magnetic resonance (2D-NMR) and X-ray crystallography would be essential for unambiguous structural confirmation and for studying its interactions with potential binding partners.
Computational and theoretical chemistry will also play a pivotal role. The development of accurate in silico models for this compound would be a methodological innovation for this specific molecule. Density Functional Theory (DFT) calculations, for instance, could predict its electronic properties, reactivity, and spectroscopic signatures, guiding experimental design. researchgate.net
Table 1: Potential Methodological Approaches for Foundational Research
| Research Area | Methodological Innovation | Objective |
|---|---|---|
| Synthesis | Microwave-assisted organic synthesis | Rapid optimization of reaction conditions. |
| Biological Screening | Phenotypic screening using high-content imaging | Unbiased discovery of cellular effects. |
| Structural Analysis | Cryo-electron microscopy (Cryo-EM) | Structure determination of potential protein-ligand complexes. |
| Computational Modeling | Molecular dynamics simulations | Understanding conformational flexibility and binding dynamics. |
Bridging Gaps in Current Understanding of this compound Mechanisms.
As there is no established research on the mechanisms of this compound, the primary gap to bridge is the complete lack of data. The fundamental unanswered question is: What are the biological and chemical activities of this compound?
Future research must begin by elucidating its basic physicochemical properties, such as its pKa, solubility, and stability. Understanding these parameters is crucial before any mechanistic studies can be undertaken. The presence of the catechol (1,2-dihydroxybenzene) moiety suggests several potential mechanisms of action that warrant investigation. Catechols are known to be effective metal chelators and can undergo redox cycling, which could impart antioxidant or, conversely, pro-oxidant activities.
A key research direction would be to investigate its interaction with various enzymes and receptors. For example, many compounds containing a catechol core are known to interact with catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism. nih.gov Exploring this and other potential interactions would be a critical first step in defining its mechanism of action.
Translational Research Potentials (Excluding Clinical Trials and Direct Medical Applications).
While direct medical applications are excluded from this discussion, the translational potential of a novel chemical entity like this compound can be explored in other scientific and industrial domains.
In the field of material science , the catechol group is well-known for its strong adhesive properties, inspired by the adhesive proteins of mussels. Research could focus on the potential of this compound to act as a monomer or cross-linking agent in the development of novel bio-adhesives or functional coatings.
In agricultural science , flavonoids and related phenolic compounds are studied for their roles in plant signaling and defense. Investigating the potential of this compound as a plant growth regulator, an antimicrobial agent against plant pathogens, or as a signaling molecule in plant-microbe interactions could open new avenues for sustainable agriculture.
Another area of translational potential is in cosmeceuticals . The antioxidant properties suggested by the catechol structure could be evaluated for applications in skin protection formulations, although this would require extensive safety and efficacy testing.
Interdisciplinary Collaborations in Advancing this compound Research.
Advancing the understanding of a completely uncharacterized molecule is an inherently interdisciplinary challenge. Progress will depend on synergistic collaborations between various scientific fields.
Synthetic Chemists and Computational Chemists: Collaboration is essential to design efficient synthesis pathways and to predict the compound's properties and potential biological activities before committing to extensive laboratory work.
Biochemists and Structural Biologists: Once a biological activity is identified, these collaborations will be crucial to pinpoint the molecular targets, understand the mechanism of interaction, and solve the structures of ligand-target complexes.
Material Scientists and Polymer Chemists: To explore the translational potential in materials, collaboration would be needed to incorporate the compound into polymer matrices and to characterize the resulting materials' physical and chemical properties.
Agricultural Scientists and Microbiologists: Investigating its potential applications in agriculture would require joint efforts to test its effects on plant physiology and its efficacy against various microbial strains.
The journey to understand this compound is yet to begin. The path forward requires a foundational, collaborative, and multidisciplinary research effort to unlock the potential of this unexplored chemical entity.
Q & A
Q. What are the recommended methods for synthesizing 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of this compound can involve condensation reactions or oxidation of precursor indene derivatives. For example, analogous syntheses (e.g., 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde) use phthalic anhydride and amines with H₂O₂ in ethanol for oxidation steps . Optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can improve yields.
- Temperature control : Gradual heating (60–80°C) prevents side reactions like over-oxidation.
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Key techniques include:
- Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) using single-crystal data .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic distributions and reactive sites .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols.
- Waste Management : Segregate organic waste and dispose via certified hazardous waste services .
- First Aid : For exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers investigate the tautomeric behavior and stability of this compound under varying pH and solvent conditions?
Methodological Answer:
- pH-Dependent Studies : Use UV-Vis spectroscopy to monitor absorbance shifts in buffers (pH 2–12). Compare keto (carbonyl-dominated) and enol (conjugated dihydroxy) forms .
- Solvent Polarity Tests : Conduct NMR in DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to assess tautomeric equilibrium.
- Kinetic Analysis : Track tautomerization rates via stopped-flow techniques under controlled temperatures .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound with different electrophilic agents?
Methodological Answer:
- Systematic Screening : Test reactivity with diverse electrophiles (e.g., alkyl halides, acyl chlorides) under identical conditions (solvent, temperature) .
- Isolation of Intermediates : Use quenching agents (e.g., NaHCO₃) to trap transient species for LC-MS analysis.
- Cross-Validation : Compare experimental results with computational reactivity indices (e.g., Fukui functions) .
Q. How can computational chemistry methods be applied to predict the interaction mechanisms of this compound with biological macromolecules?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding affinities with enzymes (e.g., kinases) or DNA .
- MD Simulations : Run GROMACS trajectories to study dynamic interactions (e.g., hydrogen bonding with protein active sites).
- QSAR Modeling : Corrogate substituent effects on bioactivity using molecular descriptors (e.g., logP, polar surface area) .
Q. What advanced spectroscopic techniques are suitable for analyzing the degradation pathways of this compound in environmental systems?
Methodological Answer:
- LC-HRMS : Identify degradation products (e.g., quinones or ring-opened intermediates) with high mass accuracy .
- EPR Spectroscopy : Detect radical intermediates formed during photolytic or oxidative degradation.
- In Situ Raman Microspectroscopy : Map degradation on indoor surfaces (e.g., cellulose or paint) to simulate environmental exposure .
Data Contradiction Analysis
Example Scenario : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
Resolution Strategy :
- Controlled Replication : Measure solubility in triplicate using standardized protocols (e.g., shake-flask method).
- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., water/ethanol/acetone) to identify co-solvency effects .
- Purity Checks : Use DSC/TGA to rule out impurities affecting solubility measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



